molecular formula C15H14O6 B175404 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol CAS No. 17334-50-8

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Cat. No.: B175404
CAS No.: 17334-50-8
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as catechin, is a flavan-3-ol belonging to the flavonoid family. Its molecular formula is C₁₅H₁₄O₆ (molecular weight: 290.27 g/mol), featuring a saturated benzopyran (chromane) core with hydroxyl groups at positions 3, 5, and 7 on the A-ring, and a 3,4-dihydroxyphenyl (catechol) group on the B-ring . Catechin exists in enantiomeric forms, such as (+)-catechin and (-)-epicatechin, which differ in stereochemistry at the C2 and C3 positions . It is widely distributed in plants, including green tea, berries, and cocoa, and exhibits diverse biological activities, such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epicatechin can be synthesized through various methods, including the extraction and purification from natural sources. One common method involves the extraction of catechins from tea leaves using water at 80°C for 40 minutes, followed by separation with water/chloroform to remove impurities such as caffeine . Another method combines solid-phase extraction and hydrophobic deep eutectic solvents with high-performance liquid chromatography for extracting and quantifying catechin and epicatechin .

Industrial Production Methods: Industrial production of epicatechin typically involves large-scale extraction from plant-based sources like tea leaves and cacao. The process includes steps such as maceration, filtration, and purification to obtain high-purity epicatechin. Advanced techniques like high-performance liquid chromatography and solid-phase extraction are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Epicatechin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve the neutralization of free radicals and prevention of oxidative damage .

Common Reagents and Conditions: Common reagents used in the reactions involving epicatechin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions of epicatechin include various oxidized and reduced forms of the compound. These products retain the antioxidant properties of epicatechin and contribute to its overall health benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the Flavonoid Family

Flavonoids share a common C6-C3-C6 backbone but differ in oxidation states, substitution patterns, and ring saturation. Below is a comparative analysis of catechin with key analogues:

Table 1: Structural and Functional Comparison of Catechin and Analogues

Compound Structural Class Key Structural Differences vs. Catechin Biological Activities Notable Findings References
Catechin Flavan-3-ol Saturated C-ring, 3-OH group Antioxidant, anticancer, antimicrobial Inhibits urinary stone formation ; reverses multidrug resistance in cancer (58.25 activity score)
Taxifolin Flavanonol C-ring ketone, single bond at C2–C3 Antioxidant, anti-inflammatory Comparable activity to catechin in reversing multidrug resistance (57.84 score)
Quercetin Flavonol C-ring ketone, C2–C3 double bond Antiviral, anticancer Higher antioxidant capacity due to conjugated double bonds
Cyanidin Anthocyanidin Chromenylium ion (positively charged), lacks C3-OH Antioxidant, pigmentation Acts as a pH-dependent colorant in plants
Epigallocatechin Gallate (EGCG) Flavan-3-ol derivative Gallate ester at C3 Enhanced antioxidant, neuroprotective Superior bioactivity due to galloylation; inhibits kidney injury

Key Structural and Functional Differences

  • C-ring Saturation: Catechin’s saturated C-ring enhances stability and radical-scavenging capacity compared to flavonols (e.g., quercetin) and anthocyanidins (e.g., cyanidin) .
  • Hydroxylation Pattern : The 3,4-dihydroxyphenyl (catechol) group in catechin contributes to metal chelation and antioxidant activity, whereas cyanidin’s chromenylium ion enables pH-dependent color changes .
  • Stereochemistry : Enantiomers like (-)-epicatechin exhibit distinct pharmacokinetics; for example, (-)-epicatechin has higher bioavailability than (+)-catechin .

Antioxidant Capacity

  • Catechin’s hydroxyl groups enable hydrogen donation, neutralizing free radicals. However, EGCG (a galloylated derivative) shows 10-fold higher antioxidant activity due to additional gallate moieties .
  • Quercetin outperforms catechin in lipid peroxidation inhibition due to its conjugated system .

Anticancer Effects

  • Catechin and taxifolin exhibit comparable activity in reversing multidrug resistance in cancer cells (58.25 vs. 57.84 activity scores) .
  • Cis-Dihydroquercetin (a taxifolin analogue) shows higher potency (66.44 activity score) but lower selectivity (0.27 parameter) .

Antimicrobial Activity

  • Catechin demonstrates moderate antimicrobial effects, while quercetin glycosides (e.g., quercetin-O-rhamnoside) show enhanced solubility and efficacy .

Biological Activity

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly referred to as DCT, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DCT, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DCT is a chroman derivative characterized by the presence of three hydroxyl groups at positions 3, 5, and 7. Its structure can be represented as follows:

C15H14O5\text{C}_{15}\text{H}_{14}\text{O}_{5}

This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects against various diseases.

Antioxidant Activity

DCT exhibits strong antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

These values indicate that DCT has a potent ability to neutralize free radicals compared to other known antioxidants like quercetin.

Anticancer Activity

Research has demonstrated that DCT possesses anticancer properties. In a study involving MCF-7 breast cancer cells, DCT was found to inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

  • Concentration Range : 10-100 µM
  • Inhibition Rate : Up to 70% at 100 µM after 48 hours
  • Mechanism : Apoptosis via caspase-3 activation

Anti-inflammatory Effects

DCT has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, DCT significantly reduced paw edema, suggesting its potential use in treating inflammatory conditions.

Inflammation Model Results

  • Paw Edema Reduction : 50% at a dose of 20 mg/kg
  • Mechanism : Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α)

Pharmacokinetics

The pharmacokinetic profile of DCT indicates good bioavailability and rapid absorption when administered orally. Studies suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.

ParameterValue
Half-life4 hours
Bioavailability~75%
Peak Concentration15 µg/mL

Safety and Toxicology

Toxicological assessments have shown that DCT has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg. Long-term studies are ongoing to further evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural identity and purity of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol in synthetic or natural extracts?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm stereochemistry and substituent positions, HPLC with UV-Vis detection (λ ~280 nm for flavonoids), and mass spectrometry (ESI-MS) for molecular weight verification . Purity should be assessed via HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid), achieving ≥98% purity for research-grade material .

Q. How can researchers optimize the extraction of this compound from botanical sources like green tea or Rehmannia glutinosa?

  • Methodological Answer : Employ solvent extraction (e.g., 70% ethanol or methanol) with sonication or microwave-assisted techniques to enhance yield. Follow with liquid-liquid partitioning (ethyl acetate/water) and purification via preparative HPLC or column chromatography (Sephadex LH-20). Monitor efficiency using spectrophotometric quantification at 280 nm .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store lyophilized powder at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to light, moisture, and acidic/basic conditions, as the compound degrades via epimerization or hydroxyl group oxidation .

Advanced Research Questions

Q. What molecular mechanisms underlie the anti-inflammatory and immunomodulatory activities of this compound?

  • Methodological Answer : Studies suggest inhibition of NF-κB activation and modulation of Bax/Bcl-2 protein ratios to induce apoptosis in pro-inflammatory cells . For experimental validation:

  • Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA.
  • Perform Western blotting to assess NF-κB p65 nuclear translocation and caspase-3 cleavage .

Q. How do stereoisomers (e.g., (+)-catechin vs. (−)-epicatechin) affect the compound’s bioactivity in renal protection models?

  • Methodological Answer : Enantiomers exhibit distinct binding affinities to molecular targets like α-enolase. For example:

  • (−)-Epicatechin shows stronger ROS scavenging in AKI models (e.g., melamine-cyanuric acid-induced crystalluria) .
  • Comparative studies should use chiral HPLC to isolate isomers and assess dose-dependent effects on renal papillary calcification .

Q. How can researchers resolve contradictions in reported antioxidant efficacy across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies arise from bioavailability differences (e.g., poor intestinal absorption). Mitigate by:

  • Using pro-drug formulations (e.g., liposomal encapsulation) to enhance bioavailability.
  • Validating in vivo results with tissue-specific ROS assays (e.g., kidney homogenate TBARS assay) alongside in vitro DPPH/ABTS radical scavenging tests .

Q. What advanced computational methods are available to predict the compound’s interactions with non-biological targets, such as metal surfaces?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model adsorption energetics on mild steel surfaces in acidic media. Pair with molecular dynamics (MD) to validate corrosion inhibition mechanisms (e.g., chelation of Fe²⁺ ions via catechol groups) .

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-UKRRQHHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045133
Record name (-)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17334-50-8, 490-46-0
Record name (±)-Epicatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17334-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicatechin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Epicatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPICATECHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
S-adenosyl-L-methionine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
catechin

Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanillin
Yield
1%
Name
DMACA
Name
catechin

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
catechins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Catechin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.